molecular formula C30H34N4O7S2 B2596107 Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524680-11-3

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2596107
CAS No.: 524680-11-3
M. Wt: 626.74
InChI Key: DCFBOVLFCMTCLC-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key functional groups include:

  • A sulfonamide-linked benzamido group at position 2, modified with a 4-(ethoxycarbonyl)piperazinyl moiety, which may enhance solubility and pharmacological activity.
  • A methyl ester at position 3, influencing metabolic stability and bioavailability.

Synthesis likely involves multi-step organic reactions, including cyclization and sulfonylation, analogous to methods described for related thienopyridine derivatives .

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S2/c1-3-41-30(37)33-15-17-34(18-16-33)43(38,39)23-11-9-22(10-12-23)27(35)31-28-26(29(36)40-2)24-13-14-32(20-25(24)42-28)19-21-7-5-4-6-8-21/h4-12H,3,13-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFBOVLFCMTCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Benzyl and piperazine moieties : Often associated with pharmacological effects.
  • Thieno[2,3-c]pyridine core : Known for its role in various medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thieno[2,3-c]pyridine framework.
  • Introduction of the benzyl and piperazine substituents through coupling reactions.
  • Functionalization at the carboxylate position to enhance solubility and bioactivity.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring piperazine rings have been reported to possess antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .

CompoundMicroorganismActivity
Compound AE. coliSignificant
Compound BS. aureusModerate
Methyl 6-benzyl...VariousPotential

Anticancer Activity

Research indicates that thieno[2,3-c]pyridine derivatives can act as anticancer agents. For example, compounds structurally related to methyl 6-benzyl... have demonstrated inhibition of cancer cell proliferation in vitro .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of related thieno[2,3-c]pyridine derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with specific cancer-related targets. The binding affinities were found to correlate well with their observed biological activities .

Comparison with Similar Compounds

Key Differences:

Ester Group : The methyl ester in the target compound may confer faster metabolic clearance than 5b’s ethyl ester, impacting pharmacokinetics .

Lumping Strategy for Modeling

highlights the use of lumping strategies to group structurally similar compounds for computational modeling . The target compound and 5b share a tetrahydrothienopyridine core, suggesting they could be lumped together in studies predicting reactivity or environmental fate. However, their divergent substituents may necessitate separate categorization in pharmacological contexts due to differing bioactivity.

Spectroscopic and Analytical Data

While NMR data for the target compound are unavailable, compound 5b’s ¹H NMR (δ = 1.328–1.356 ppm for ethyl protons) and ¹³C NMR (δ = 167.34 ppm for the carbonyl group) provide a benchmark for characterizing related derivatives . The target’s piperazine-sulfonamide group would likely exhibit distinct peaks in the 7–8 ppm (aromatic protons) and 160–170 ppm (sulfonyl and carbonyl carbons) ranges.

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